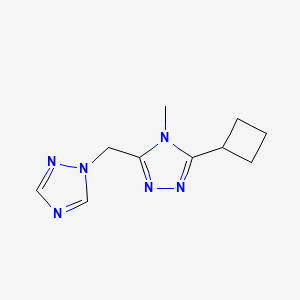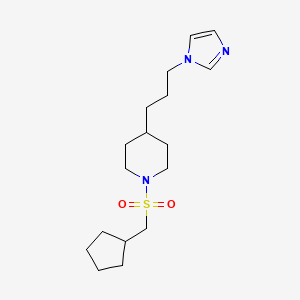
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine is a complex organic compound that features a combination of thiophene, sulfonyl, imidazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine typically involves multi-step reactions. The process begins with the preparation of the thiophene derivative, followed by sulfonylation to introduce the sulfonyl group. The imidazole moiety is then attached via a nucleophilic substitution reaction, and finally, the piperidine ring is introduced through a cyclization reaction. Common reagents used in these steps include sulfur trioxide, imidazole, and piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine
- 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(2-imidazol-1-ylethyl)piperidine
- 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-pyridylpropyl)piperidine
Uniqueness
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings enhances its potential as a versatile bioactive compound, while the sulfonyl group increases its stability and reactivity.
Propiedades
IUPAC Name |
1-(4,5-dimethylthiophen-2-yl)sulfonyl-4-(3-imidazol-1-ylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-14-12-17(23-15(14)2)24(21,22)20-9-5-16(6-10-20)4-3-8-19-11-7-18-13-19/h7,11-13,16H,3-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLWPLYCIYWMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2CCC(CC2)CCCN3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6967259.png)
![(2S)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6967275.png)

![N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967282.png)
![5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B6967290.png)

![3-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6967304.png)
![5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6967311.png)
![4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide](/img/structure/B6967317.png)
![1-(4-fluorophenyl)-N-[1-(hydroxymethyl)cyclopropyl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967327.png)
![N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6967331.png)

![2-hydroxy-N-methyl-3-[[6-(4-methyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]amino]propanamide](/img/structure/B6967340.png)
![N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967344.png)
